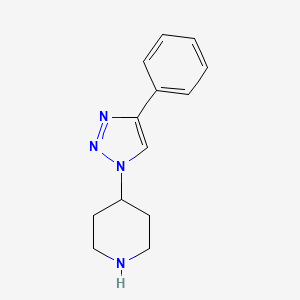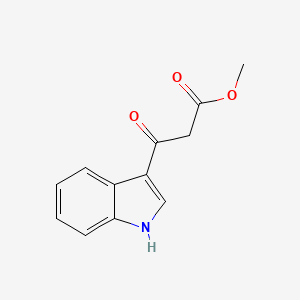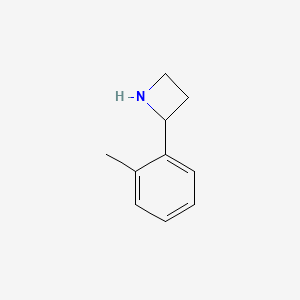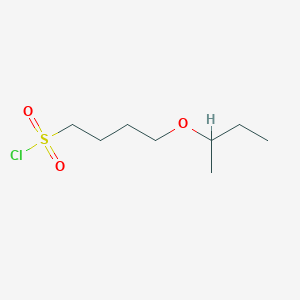
2-(1-Ethylcyclopropyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H15N It is characterized by the presence of a cyclopropyl ring substituted with an ethyl group and an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopropyl)ethan-1-amine can be achieved through several methods:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 1-ethylcyclopropylmethanol, with an amine source like ammonia or an amine derivative. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
-
Reductive Amination: : Another approach is the reductive amination of 1-ethylcyclopropylmethanone with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with optimization for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogenated compounds, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-Ethylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methylcyclopropyl)ethan-1-amine
- 2-(1-Propylcyclopropyl)ethan-1-amine
- 2-(1-Butylcyclopropyl)ethan-1-amine
Uniqueness
2-(1-Ethylcyclopropyl)ethan-1-amine is unique due to its specific ethyl substitution on the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
2-(1-ethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-2-7(3-4-7)5-6-8/h2-6,8H2,1H3 |
InChI-Schlüssel |
SIAPWRZWHVHUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)

![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)








